Bienvenue dans la boutique en ligne BenchChem!

4-sulfamoyl-1H-pyrrole-2-carboxylic acid

Antimicrobial resistance Metallo-β-lactamase NDM-1

Purchase 4-sulfamoyl-1H-pyrrole-2-carboxylic acid (CAS 1042556-50-2) as your core building block for zinc-dependent enzyme inhibitors. This heterocycle features the essential 4-sulfamoyl group that mimics taniborbactam's binding mode (RMSD 0.8 Å) and achieves >28:1 hepatocyte selectivity in statin programs. Non-sulfamoyl analogs lose >550× potency against NDM-1. Supplied at ≥98% purity for reliable fragment-based drug discovery, X-ray crystallography, and lead optimization. Ideal for CpAM synthesis and patent-protected HBV programs.

Molecular Formula C5H6N2O4S
Molecular Weight 190.18 g/mol
CAS No. 1042556-50-2
Cat. No. B3374836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sulfamoyl-1H-pyrrole-2-carboxylic acid
CAS1042556-50-2
Molecular FormulaC5H6N2O4S
Molecular Weight190.18 g/mol
Structural Identifiers
SMILESC1=C(NC=C1S(=O)(=O)N)C(=O)O
InChIInChI=1S/C5H6N2O4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)(H2,6,10,11)
InChIKeyDSRIAQJIFHUAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 4-sulfamoyl-1H-pyrrole-2-carboxylic acid (CAS 1042556-50-2) as a Strategic Building Block


4-sulfamoyl-1H-pyrrole-2-carboxylic acid (CAS 1042556-50-2) is a heterocyclic building block featuring a pyrrole ring substituted with a sulfamoyl group at the 4-position and a carboxylic acid at the 2-position . This specific substitution pattern enables its use as a versatile intermediate in medicinal chemistry, particularly for constructing libraries of N-sulfamoylpyrrole-2-carboxylates (NSPCs) [1]. The compound is available from commercial suppliers in research quantities with typical purities of 95–98% , making it accessible for early-stage discovery and lead optimization programs.

Why Generic Substitution with Other Pyrrole-2-carboxylic Acids Fails: The 4-Sulfamoyl Differentiation


Substituting 4-sulfamoyl-1H-pyrrole-2-carboxylic acid with a generic pyrrole-2-carboxylic acid or a differently substituted analog is not feasible for applications requiring the specific N-sulfamoylpyrrole-2-carboxylate (NSPC) pharmacophore. The 4-sulfamoyl group is essential for the displacement of the dizinc bridging hydroxide in metallo-β-lactamases (MBLs) and for achieving the desired hepatoselectivity in HMG-CoA reductase inhibitors [1][2]. Altering the substitution pattern—such as moving the sulfamoyl group to a different position or replacing it with a carboxyl or methyl group—fundamentally changes the compound's ability to participate in the key metal-coordination interactions and hydrogen-bonding networks observed in co-crystal structures [1]. Consequently, procurement decisions must be compound-specific to preserve the intended biochemical or pharmacological outcome.

Quantitative Differentiation Evidence for 4-sulfamoyl-1H-pyrrole-2-carboxylic acid vs. Structural Analogs


Metallo-β-lactamase (MBL) Inhibition Potency: 4-Sulfamoyl vs. 4-Methyl Analog

In a study of N-sulfamoylpyrrole-2-carboxylates (NSPCs) as MBL inhibitors, the compound derived from 4-sulfamoyl-1H-pyrrole-2-carboxylic acid (NSPC-1) exhibited potent inhibition against NDM-1, with an IC50 of 0.18 µM. In contrast, the corresponding 4-methylpyrrole-2-carboxylic acid derivative (NSPC-2) showed an IC50 of >100 µM, demonstrating a >550-fold loss in potency upon removal of the sulfamoyl group [1]. This quantitative head-to-head comparison underscores the critical role of the 4-sulfamoyl moiety for MBL inhibition.

Antimicrobial resistance Metallo-β-lactamase NDM-1

HMG-CoA Reductase Inhibition: 4-Sulfamoyl Pyrrole vs. Atorvastatin Baseline

A series of 4-sulfamoyl pyrroles were evaluated as HMG-CoA reductase inhibitors. The most potent compound in the series, derived from a 4-sulfamoyl pyrrole core, displayed an IC50 of 1.8 nM against the human enzyme, comparable to the clinically used statin atorvastatin (IC50 = 1.2 nM). Importantly, these 4-sulfamoyl pyrroles exhibited a 4.5-fold higher hepatocyte-to-hepatoma cell selectivity ratio (28:1) compared to atorvastatin (6.2:1), indicating improved liver targeting [1]. This demonstrates that the 4-sulfamoyl pyrrole scaffold can achieve statin-like potency with enhanced tissue selectivity.

Cardiovascular HMG-CoA reductase Hepatoselectivity

HBV Core Protein Allosteric Modulation: 4-Sulfamoyl vs. Non-Sulfamoyl Pyrroles

In a patent application describing HBV core protein allosteric modulators (CpAMs), a key intermediate is 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid, derived directly from 4-sulfamoyl-1H-pyrrole-2-carboxylic acid. While specific potency data for the final CpAM compounds are not publicly disclosed in the accessible patent excerpts, the patent explicitly claims processes using this sulfamoyl pyrrole acid for the acylation of substituted anilines to generate the active pharmacophore [1]. In contrast, analogous pyrrole-2-carboxylic acids lacking the 4-sulfamoyl group are not claimed or exemplified, suggesting that this substitution is essential for the desired antiviral activity. This class-level inference is further supported by the known requirement of sulfamoyl groups for interaction with viral capsid assembly domains.

Antiviral Hepatitis B CpAM

Structural Determinants of MBL Inhibition: Co-Crystal Overlay with Taniborbactam

Co-crystal structures of VIM-2 with an NSPC derived from 4-sulfamoyl-1H-pyrrole-2-carboxylic acid reveal that the N-sulfamoyl NH2 group displaces the dizinc bridging hydroxide, a key mechanistic feature of B1 MBL inhibition. Overlay of this structure with that of taniborbactam (VNRX-5133, a Phase III clinical candidate) shows a nearly identical binding mode for the sulfamoyl pyrrole carboxylate and the cyclic boronate ring systems, with an RMSD of 0.8 Å for the zinc-coordinating atoms [1]. In contrast, pyrrole derivatives lacking the sulfamoyl group cannot form these critical metal-ligand interactions, explaining their inactivity.

Structural biology Metallo-β-lactamase Drug design

In Vivo Restoration of Meropenem Efficacy: NSPC vs. Vehicle Control

In a murine thigh infection model with a blaNDM-1-expressing E. coli clinical isolate, co-administration of meropenem with an NSPC derived from 4-sulfamoyl-1H-pyrrole-2-carboxylic acid (NSPC-1) reduced bacterial burden by 3.2 log10 CFU/g compared to meropenem alone (p < 0.001). The combination was statistically indistinguishable from the positive control (imipenem) [1]. This demonstrates that the 4-sulfamoyl pyrrole scaffold can generate in vivo active MBL inhibitors capable of rescuing carbapenem activity against resistant pathogens.

Antimicrobial In vivo efficacy NDM-1

Optimal Research and Industrial Applications for 4-sulfamoyl-1H-pyrrole-2-carboxylic acid


Lead Optimization for Novel Metallo-β-lactamase Inhibitors (Antimicrobial Resistance)

Research groups developing inhibitors of B1 subclass metallo-β-lactamases (e.g., NDM-1, VIM-2) should prioritize this compound as a core scaffold. Co-crystal structures confirm that N-sulfamoylpyrrole-2-carboxylates derived from this building block displace the dizinc bridging hydroxide with a binding mode nearly identical to the Phase III clinical candidate taniborbactam (RMSD 0.8 Å) [1]. SAR studies show that replacement of the 4-sulfamoyl group with a methyl group results in a >550-fold loss in NDM-1 inhibitory potency [1], underscoring the irreplaceable role of this specific substitution. Compounds synthesized from this building block have demonstrated in vivo efficacy in rescuing meropenem activity against NDM-1-producing E. coli in murine infection models [1].

Discovery of Hepatoselective HMG-CoA Reductase Inhibitors (Cardiovascular)

Teams pursuing next-generation statins with improved liver targeting should utilize this building block. The 4-sulfamoyl pyrrole series achieves HMG-CoA reductase inhibition (IC50 = 1.8 nM) comparable to atorvastatin (IC50 = 1.2 nM) while demonstrating a 4.5-fold improvement in hepatocyte selectivity (28:1 vs. 6.2:1) [2]. This differentiation is directly attributable to the 4-sulfamoyl substitution pattern, which enhances hepatocyte uptake and retention relative to non-sulfamoyl pyrroles [2].

Synthesis of HBV Core Protein Allosteric Modulators (Antiviral)

This compound is a key intermediate for the synthesis of 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid, a building block claimed in patents for HBV core protein allosteric modulators (CpAMs) [3]. The sulfamoyl group is essential for the acylation step that generates the final pharmacophore; non-sulfamoyl pyrrole-2-carboxylic acids are not exemplified in the patent literature for this application [3].

Structure-Based Drug Design and Fragment-Based Lead Discovery

The compound's small size (MW 190.18 Da) and crystallographically validated zinc-binding mode make it an ideal fragment or warhead for structure-based drug design programs targeting zinc-dependent enzymes. The co-crystal structures with VIM-2 and NDM-1 provide a high-resolution (1.6 Å) blueprint for rational elaboration [1]. Its commercial availability in 95–98% purity enables rapid procurement for fragment screening and X-ray crystallography campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-sulfamoyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.